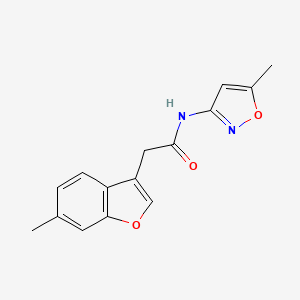
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is also known as PNU-282987 and is a selective agonist for α7 nicotinic acetylcholine receptors.
Mecanismo De Acción
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a selective agonist for α7 nicotinic acetylcholine receptors. When this compound binds to these receptors, it causes the receptors to open and allow the influx of calcium ions into the cell. This influx of calcium ions can lead to various physiological effects, including the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have suggested that this compound may have neuroprotective effects and can improve cognitive function in animal models. Additionally, this compound may have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors. This selectivity allows researchers to study the effects of this compound on these receptors without affecting other receptors in the brain. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide. One direction is to further study the mechanism of action of this compound and its effects on α7 nicotinic acetylcholine receptors. Another direction is to investigate the potential applications of this compound in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, researchers can explore the potential of this compound as a tool for studying the role of α7 nicotinic acetylcholine receptors in various physiological processes.
Métodos De Síntesis
The synthesis method of 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide involves a series of chemical reactions. The first step involves the synthesis of 6-methylbenzofuran-3-carbaldehyde, which is then reacted with hydroxylamine to produce 6-methylbenzofuran-3-carboxylic acid hydroxamic acid. This compound is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 5-methylisoxazole-3-amine to produce the final product, this compound.
Aplicaciones Científicas De Investigación
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it can be used to study the α7 nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including learning and memory, attention, and sensory processing. By studying the mechanism of action and physiological effects of this compound, researchers can gain a better understanding of the role of α7 nicotinic acetylcholine receptors in these processes.
Propiedades
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-3-4-12-11(8-19-13(12)5-9)7-15(18)16-14-6-10(2)20-17-14/h3-6,8H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCRKZEFKMPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)

![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![N-{2-ethoxy-5-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B5373785.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373797.png)

![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5373811.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![ethyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5373827.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5373829.png)
![N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)
![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)